1-Isopropyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole is a complex organic compound characterized by its unique molecular structure and functional groups. This compound is notable for its potential applications in medicinal chemistry and material science due to its distinctive properties. The compound's molecular formula is , and it possesses a molecular weight of approximately 233.22 g/mol. It falls under the category of indazole derivatives, which are known for their diverse biological activities.
This compound is classified as a member of the indazole family, which are bicyclic compounds that consist of a fused benzene and pyrazole ring. Indazoles have been extensively studied for their pharmacological properties, including anti-inflammatory and anticancer activities. The trifluoromethyl group is particularly significant as it can enhance the lipophilicity and metabolic stability of the compound.
The synthesis of 1-isopropyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole typically involves several steps:
The synthesis may require specific conditions such as controlled temperatures and the use of solvents that favor the reaction kinetics. Additionally, purification techniques such as recrystallization or chromatography are often employed to isolate the desired product.
The structure of 1-isopropyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole exhibits a fused bicyclic system with distinct functional groups:
The compound's structural data can be represented using various chemical notation systems such as SMILES (Simplified Molecular Input Line Entry System) or InChI (International Chemical Identifier). For example:
CC(C)N1C(=C2C=NN=C2C=C1)C(C)(C)FInChI=1S/C11H12F3N/c1-6(2)8-7(9(12)13)5-10(8)14-15-11(14)4/h5-6H,1-4H3The reactivity of 1-isopropyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole can be explored through various chemical reactions:
These reactions often require specific catalysts or reagents to facilitate the transformation while maintaining selectivity for desired products.
The mechanism of action for 1-isopropyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole in biological systems is still under investigation but may involve:
Research into its pharmacodynamics and pharmacokinetics is necessary to elucidate its mechanisms further.
Physical properties such as melting point and boiling point are crucial for practical applications and can vary based on purity and preparation methods.
1-isopropyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole has potential applications in:
Research into this compound continues to expand its potential uses across different scientific fields.
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2